

4-Chloro-2-fluoropyrimidine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Chloro-2-fluoropyrimidine

Cat. No.: B1296944

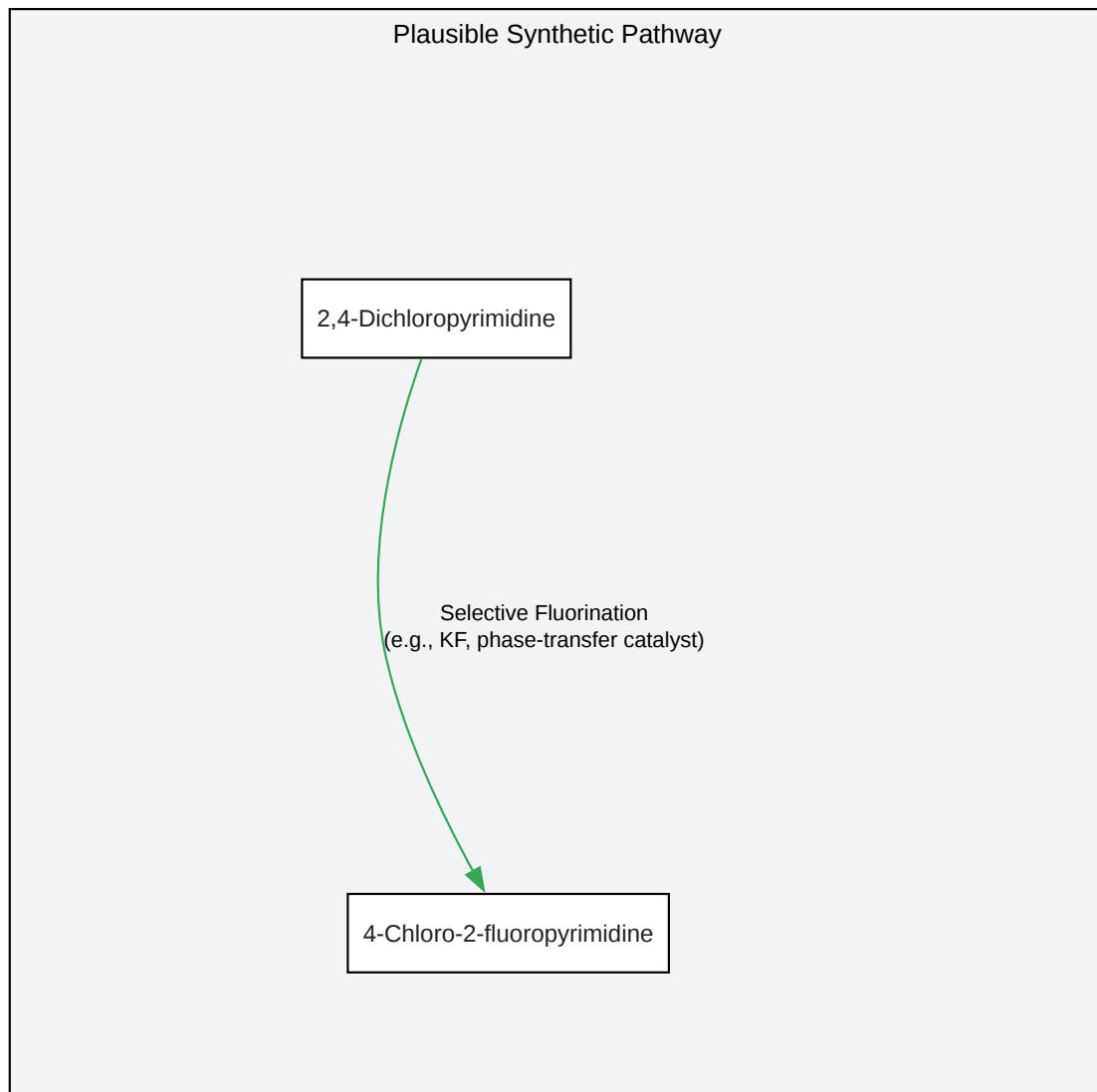
[Get Quote](#)

CAS Number: 51422-00-5[\[1\]](#)

This technical guide provides an in-depth overview of **4-Chloro-2-fluoropyrimidine**, a heterocyclic building block of interest to researchers, scientists, and professionals in drug development. Due to the limited availability of detailed experimental data for this specific compound in publicly accessible literature, this guide also draws upon information from closely related pyrimidine derivatives to provide a comprehensive understanding of its properties, synthesis, and applications.

Chemical and Physical Properties

Quantitative data for **4-Chloro-2-fluoropyrimidine** is not extensively reported. The following table summarizes available and predicted data.


Property	Value	Source
Molecular Formula	C4H2ClFN2	PubChemLite [2]
Molecular Weight	132.52 g/mol	BLD Pharm [1]
Monoisotopic Mass	131.98906 Da	PubChemLite [2]
Predicted XlogP	1.6	PubChemLite [2]
Storage Temperature	Inert atmosphere, store in freezer, under -20°C	BLD Pharm

Synthesis of 4-Chloro-2-fluoropyrimidine

A definitive, detailed experimental protocol for the synthesis of **4-Chloro-2-fluoropyrimidine** is not readily available in peer-reviewed literature. However, its synthesis can be conceptually derived from general methods for the preparation of substituted pyrimidines. A plausible synthetic route involves the selective fluorination of a dichloropyrimidine precursor.

A general approach for the synthesis of chlorofluoropyrimidines often starts from a corresponding dihydroxypyrimidine (uracil derivative), which is then chlorinated, followed by a selective fluorine exchange. For instance, the synthesis of the related compound 2,4-dichloro-5-fluoropyrimidine from 5-fluorouracil involves heating with a chlorinating agent like phosphorus oxychloride (POCl_3) in the presence of a base such as N,N-dimethylaniline.

A potential synthetic pathway for **4-Chloro-2-fluoropyrimidine** could involve the partial fluorination of 2,4-dichloropyrimidine. The regioselectivity of nucleophilic aromatic substitution on 2,4-dichloropyrimidines is influenced by the nature of the nucleophile and reaction conditions. Generally, substitution at the C4 position is favored.

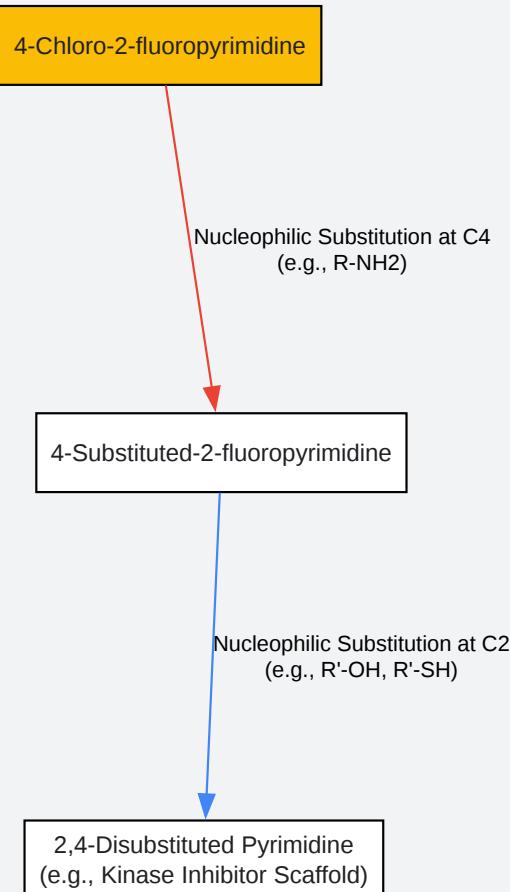
[Click to download full resolution via product page](#)

A plausible synthetic pathway to **4-Chloro-2-fluoropyrimidine**.

Experimental Protocols: A Representative Example

While a specific protocol for **4-Chloro-2-fluoropyrimidine** is unavailable, the following is a representative procedure for a related transformation: the synthesis of 2,4-dichloro-5-fluoropyrimidine from 5-fluorouracil. This illustrates the general conditions that might be adapted.

Synthesis of 2,4-Dichloro-5-fluoropyrimidine from 5-Fluorouracil


- Reactants: 5-Fluorouracil, phosphorus oxychloride (POCl_3), N,N-dimethylaniline.
- Procedure:
 - A mixture of 5-fluorouracil and phosphorus oxychloride is prepared in a suitable reaction vessel equipped with a reflux condenser and a dropping funnel, under an inert atmosphere.
 - N,N-dimethylaniline is added dropwise to the stirred mixture.
 - The reaction mixture is heated to reflux (approximately 100-110 °C) for several hours.
 - After cooling, the excess phosphorus oxychloride is removed under reduced pressure.
 - The residue is carefully poured onto crushed ice and the product is extracted with an organic solvent (e.g., dichloromethane).
 - The organic layer is washed with water, dried over an anhydrous salt (e.g., Na_2SO_4), and the solvent is evaporated to yield the crude product.
 - Purification can be achieved by distillation or chromatography.

Applications in Drug Discovery and Organic Synthesis

Substituted pyrimidines are crucial scaffolds in medicinal chemistry, and **4-Chloro-2-fluoropyrimidine** serves as a versatile intermediate for the synthesis of more complex bioactive molecules. The chlorine and fluorine atoms provide two distinct reactive sites for nucleophilic substitution and cross-coupling reactions.

The pyrimidine nucleus is a core component of many kinase inhibitors. The differential reactivity of the chloro and fluoro substituents on the pyrimidine ring allows for sequential, regioselective introduction of various functionalities, which is a key strategy in building libraries of compounds for drug screening. The chlorine at the 4-position is generally more susceptible to nucleophilic attack than the fluorine at the 2-position.

General Reactivity and Application

[Click to download full resolution via product page](#)

General reaction workflow for the synthesis of kinase inhibitor scaffolds.

Spectroscopic Data

Detailed and verified spectroscopic data (NMR, IR, MS) for **4-Chloro-2-fluoropyrimidine** are not widely published. Researchers are advised to acquire their own analytical data upon synthesis or purchase. Predicted mass spectral data is available.[\[2\]](#)

Note to Researchers: Given the limited publicly available data, it is recommended that the identity and purity of **4-Chloro-2-fluoropyrimidine** be rigorously confirmed by modern analytical techniques before its use in any experimental work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 51422-00-5|4-Chloro-2-fluoropyrimidine|BLD Pharm [bldpharm.com]
- 2. PubChemLite - 4-chloro-2-fluoropyrimidine (C4H2ClFN2) [pubchemlite.lcsb.uni.lu]
- To cite this document: BenchChem. [4-Chloro-2-fluoropyrimidine: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1296944#4-chloro-2-fluoropyrimidine-cas-number-lookup>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com